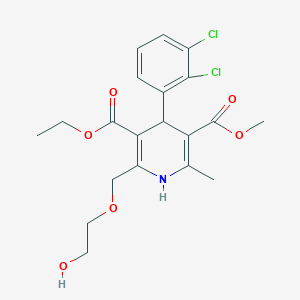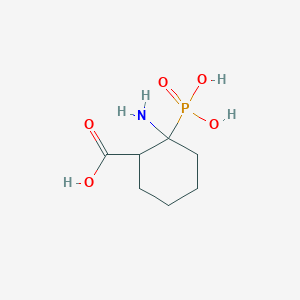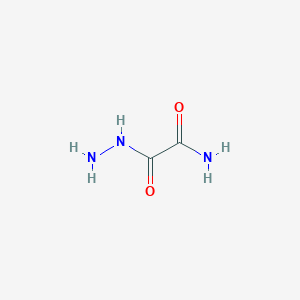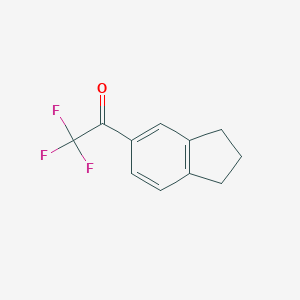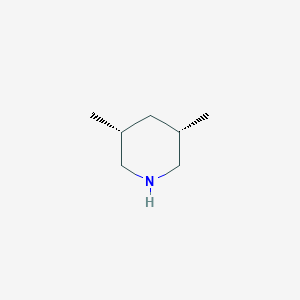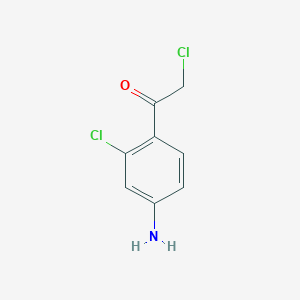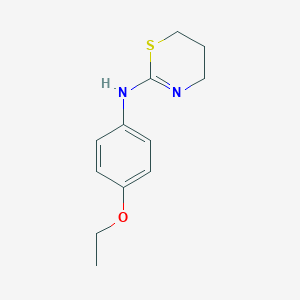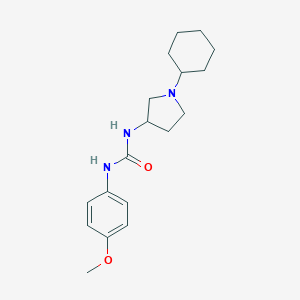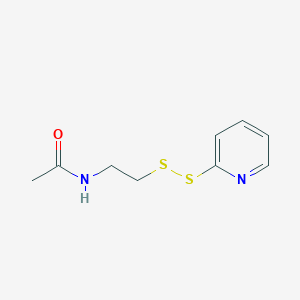
Lithium aluminum
Übersicht
Beschreibung
Lithium aluminum, commonly referred to as this compound hydride, is an inorganic compound with the chemical formula LiAlH₄. It was first discovered by Schlesinger, Finholt, and Bond in 1947. This compound is a powerful reducing agent widely used in organic synthesis. It is known for its ability to reduce a variety of functional groups, making it an essential reagent in both laboratory and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium aluminum hydride typically involves the reaction between lithium hydride and aluminum chloride in diethyl ether. The reaction can be represented as follows: [ 4 \text{LiH} + \text{AlCl}_3 \rightarrow \text{LiAlH}_4 + 3 \text{LiCl} ] This method is complex due to the potential evolution of hydrogen gas at room temperature .
Industrial Production Methods: On an industrial scale, this compound hydride is often produced from sodium aluminum hydride. The process involves the reaction of sodium, aluminum, and hydrogen at high temperature and pressure to form sodium aluminum hydride, which is then converted to this compound hydride through a salt metathesis reaction: [ \text{NaAlH}_4 + \text{LiCl} \rightarrow \text{LiAlH}_4 + \text{NaCl} ] This method yields a high purity product and is efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium aluminum hydride is primarily known for its reduction reactions. It can reduce aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and epoxides to their corresponding alcohols or amines .
Common Reagents and Conditions: Reactions involving this compound hydride are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions. Common solvents used include diethyl ether and tetrahydrofuran .
Major Products:
Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.
Carboxylic Acids and Esters: Reduced to primary alcohols.
Amides and Nitriles: Reduced to amines.
Epoxides: Reduced to alcohols.
Wissenschaftliche Forschungsanwendungen
Lithium aluminum hydride has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis to produce alcohols, amines, and other compounds.
Biology: Employed in the reduction of biological molecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: Applied in the production of fine chemicals, polymers, and other industrial materials
Wirkmechanismus
The mechanism by which lithium aluminum hydride exerts its reducing effects involves the donation of hydride ions (H⁻) to the substrate. The hydride ions attack the electrophilic carbon atoms in carbonyl groups, leading to the formation of alkoxide intermediates, which are then protonated to yield alcohols. The overall process can be summarized as follows:
- Nucleophilic attack by the hydride ion.
- Formation of an alkoxide intermediate.
- Protonation of the alkoxide to form the final alcohol product .
Vergleich Mit ähnlichen Verbindungen
Sodium borohydride (NaBH₄): A milder reducing agent compared to lithium aluminum hydride. It is less reactive and is often used for selective reductions.
Diisobutylaluminum hydride (DIBAL-H): Another strong reducing agent, but more selective than this compound hydride.
Uniqueness: this compound hydride is unique due to its high reactivity and ability to reduce a wide range of functional groups. Its stronger reducing power compared to sodium borohydride and broader applicability compared to diisobutylaluminum hydride make it a versatile reagent in both laboratory and industrial settings .
Eigenschaften
IUPAC Name |
aluminum;lithium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBZPFYRPYOZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
190795-69-8, 12042-37-4 | |
| Record name | Aluminum, compd. with lithium (4:4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190795-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with lithium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
33.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12042-37-4, 87871-87-2 | |
| Record name | Aluminium, compound with lithium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium-aluminum alloy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Lithium Aluminum Hydride?
A1: this compound Hydride, also known as LiAlH4, has a molecular formula of AlH4Li and a molecular weight of 37.96 g/mol. []
Q2: Is there any spectroscopic data available for LiAlH4?
A2: While the provided research doesn't offer specific spectroscopic data, LiAlH4 can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). These methods help identify structural features and bonding characteristics. [, ]
Q3: What is the typical solvent used for reactions involving LiAlH4?
A3: this compound Hydride is commonly used in a solution with anhydrous Tetrahydrofuran (THF) or diethyl ether. These solvents provide a suitable environment for LiAlH4 reactions due to their non-reactive nature and ability to solvate the reagent. [, , , ]
Q4: Is LiAlH4 compatible with protic solvents?
A4: No, LiAlH4 reacts violently with protic solvents like water and alcohols. This reactivity stems from the hydride ions (H-) present in LiAlH4, which readily abstract protons from these solvents, generating hydrogen gas and potentially causing a fire hazard. [, ]
Q5: How does LiAlH4 function as a reducing agent?
A5: LiAlH4 acts as a powerful reducing agent due to its ability to donate hydride ions (H-). These hydride ions can attack electrophilic centers in organic molecules, leading to the reduction of various functional groups. [, , , , ]
Q6: How does the addition of cerium (III) chloride (CeCl3) impact LiAlH4's reactivity?
A8: Combining LiAlH4 with CeCl3 forms a reagent system that exhibits unique reducing properties. This system allows for the selective reduction of alkyl halides and phosphine oxides, even in cases where LiAlH4 alone proves ineffective. []
Q7: Can LiAlH4 be used for reactions other than reductions?
A9: Yes, LiAlH4 can participate in reactions beyond simple reductions. For instance, when combined with Boron Trifluoride Etherate (BF3⋅Et2O), it enables the hydroboration of alkenes. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double bond of an alkene. []
Q8: How does the steric hindrance around a ketone influence its reduction with LiAlH4?
A10: Increased steric hindrance around the carbonyl group of a ketone can hinder the approach of the bulky LiAlH4 molecule, potentially affecting the stereochemical outcome of the reduction. This effect was observed in the reduction of cis-2,6-dimethylcyclohexanone, where the presence of two equatorial methyl groups adjacent to the carbonyl group resulted in a lower yield of the expected alcohol. []
Q9: What precautions are necessary when handling LiAlH4?
A11: Due to its high reactivity with moisture, LiAlH4 must be handled with extreme care under inert atmosphere conditions, typically nitrogen or argon. It's crucial to avoid contact with water or protic solvents to prevent dangerous exothermic reactions and potential fire hazards. [, , , ]
Q10: How is LiAlH4 employed in organic synthesis?
A12: LiAlH4 plays a crucial role in organic synthesis as a versatile reducing agent. It facilitates the transformation of various functional groups, aiding in the construction of complex molecules. Its applications are particularly significant in pharmaceutical research and development. [, , , , , ]
Q11: Are there any applications of LiAlH4 in material science?
A13: Yes, LiAlH4 finds application in material science, particularly in the development of lithium-ion batteries. Its role in producing battery materials and enhancing battery performance highlights its significance in this field. [, , , ]
Q12: What are the environmental concerns related to LiAlH4?
A14: LiAlH4's reactivity with water and its potential to release flammable hydrogen gas necessitate careful handling and disposal to minimize environmental risks. Research on sustainable alternatives and responsible waste management practices for LiAlH4 is essential for mitigating its environmental impact. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



